molecular formula C22H22N6O5 B14234766 N-(2-Acetamidonaphthalen-1-yl)-2'-deoxyguanosine CAS No. 253270-16-5

N-(2-Acetamidonaphthalen-1-yl)-2'-deoxyguanosine

Cat. No.: B14234766
CAS No.: 253270-16-5
M. Wt: 450.4 g/mol
InChI Key: HSSMOXFTGDGVNT-GVDBMIGSSA-N
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Description

N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine is a synthetic compound that combines the structural features of naphthalene and deoxyguanosine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the naphthalene moiety imparts unique chemical properties, while the deoxyguanosine component is significant in nucleic acid chemistry.

Preparation Methods

The synthesis of N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine typically involves multi-step organic reactions. One common synthetic route includes the acylation of 2-naphthylamine with acetic anhydride to form 2-acetamidonaphthalene. This intermediate is then coupled with 2’-deoxyguanosine under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine undergoes various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert the naphthalene ring to a dihydronaphthalene structure.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles such as halogens. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be incorporated into nucleic acids for studying DNA interactions and modifications.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine involves its interaction with nucleic acids. The compound can intercalate into DNA, disrupting the normal base pairing and affecting the replication and transcription processes. Molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism. The pathways involved may include DNA damage response and repair mechanisms.

Comparison with Similar Compounds

N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine can be compared with other similar compounds such as:

    Naphthalene derivatives: These compounds share the naphthalene moiety but differ in their functional groups and biological activities.

    Deoxyguanosine analogs: These compounds have modifications on the deoxyguanosine structure, affecting their interaction with DNA. The uniqueness of N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine lies in its combined structural features, which impart distinct chemical and biological properties.

Properties

CAS No.

253270-16-5

Molecular Formula

C22H22N6O5

Molecular Weight

450.4 g/mol

IUPAC Name

N-[1-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]amino]naphthalen-2-yl]acetamide

InChI

InChI=1S/C22H22N6O5/c1-11(30)24-14-7-6-12-4-2-3-5-13(12)18(14)25-22-26-20-19(21(32)27-22)23-10-28(20)17-8-15(31)16(9-29)33-17/h2-7,10,15-17,29,31H,8-9H2,1H3,(H,24,30)(H2,25,26,27,32)/t15-,16+,17+/m0/s1

InChI Key

HSSMOXFTGDGVNT-GVDBMIGSSA-N

Isomeric SMILES

CC(=O)NC1=C(C2=CC=CC=C2C=C1)NC3=NC4=C(C(=O)N3)N=CN4[C@H]5C[C@@H]([C@H](O5)CO)O

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2C=C1)NC3=NC4=C(C(=O)N3)N=CN4C5CC(C(O5)CO)O

Origin of Product

United States

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